Dopaquinone

Catalog No.
S562455
CAS No.
25520-73-4
M.F
C9H9NO4
M. Wt
195.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dopaquinone

CAS Number

25520-73-4

Product Name

Dopaquinone

IUPAC Name

(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1

InChI Key

AHMIDUVKSGCHAU-LURJTMIESA-N

SMILES

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N

Synonyms

4-(2-carboxy-2-aminoethyl)-1,2-benzoquinone, dopaquinone, dopaquinone, (S)-isomer, o-dopaquinone

Canonical SMILES

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N

Isomeric SMILES

C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N

Precursor Molecule:

Dopaquinone is formed through the oxidation of L-tyrosine by the enzyme tyrosinase. This reaction serves as the initial step in the melanogenesis pathway, making dopaquinone a vital precursor molecule for melanin synthesis .

Branching Point:

Dopaquinone acts as a branching point, dictating the type of melanin produced. It can undergo two main pathways:

  • Eumelanin Pathway: In the absence of thiol compounds like cysteine and glutathione, dopaquinone undergoes a series of reactions, ultimately leading to the formation of eumelanin, the brown-to-black pigment responsible for skin, hair, and eye color .
  • Pheomelanin Pathway: When thiol compounds are present, dopaquinone reacts with them, leading to the production of pheomelanin, the yellow-to-reddish-brown pigment found in individuals with lighter hair and skin tones .

Research Significance:

Understanding the role of dopaquinone in melanogenesis is crucial for various scientific research areas, including:

  • Skin Cancer: Studying how dopaquinone levels and interactions influence melanin production can help researchers develop strategies for preventing and treating skin cancer .
  • Cosmetics and Dermatology: Research on dopaquinone and its impact on melanogenesis is vital for developing safe and effective skin lightening and tanning products .
  • Neurodegenerative Diseases: Recent studies suggest that dopaquinone modifications on protein tyrosine residues might be potential biomarkers for neurodegenerative diseases like Parkinson's and Alzheimer's .

Dopaquinone, also known as L-dopaquinone or o-dopaquinone, is a highly reactive compound that plays a crucial role in the biosynthesis of melanin. It is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and is formed through the enzymatic action of tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. The molecular formula of dopaquinone is C₉H₉NO₄, with a molecular weight of approximately 195.17 g/mol . This compound features an ortho-quinone structure, making it neurotoxic and reactive with various biological molecules .

Dopaquinone's primary function lies in melanin production. Within melanocytes, dopaquinone reacts with cysteine or undergoes rearrangement to form intermediates that eventually polymerize into melanin pigments [, ]. The type of melanin formed (pheomelanin or eumelanin) depends on the availability of cysteine and the specific enzymatic pathway involved. Melanin plays a vital role in protecting the skin from harmful ultraviolet radiation.

Due to its high reactivity, dopaquinone is considered potentially neurotoxic []. However, limited data exists on its specific hazards. Research suggests that dopaquinone may be involved in certain metabolic disorders related to tyrosine metabolism [].

Dopaquinone participates in several key reactions during melanin biosynthesis:

  • Formation from L-DOPA:
    • The reaction can be summarized as:
      L DOPA+O2Dopaquinone+H2O\text{L DOPA}+\text{O}_2\rightarrow \text{Dopaquinone}+\text{H}_2\text{O}
    • This reaction is catalyzed by the enzyme tyrosinase .
  • Conversion to Leucodopachrome:
    • Dopaquinone can undergo intramolecular addition to form leucodopachrome (cyclodopa):
      DopaquinoneLeucodopachrome\text{Dopaquinone}\rightarrow \text{Leucodopachrome}
    • This intermediate can further oxidize to form dopachrome, which is an orange-red pigment .
  • Formation of Melanin:
    • Leucodopachrome can be converted into eumelanin or pheomelanin, depending on the presence of sulfhydryl compounds like cysteine .

Dopaquinone has significant biological implications:

  • Melanogenesis: It is a critical precursor in the production of melanin, influencing skin and hair pigmentation.
  • Neurotoxicity: Due to its reactive nature, dopaquinone can contribute to oxidative stress and has been associated with neurodegenerative diseases such as Parkinson's disease .
  • Metabolic Disorders: Elevated levels of dopaquinone are linked to various metabolic disorders, including transient tyrosinemia and alkaptonuria .

Dopaquinone can be synthesized through several methods:

  • Enzymatic Oxidation:
    • The most common method involves the enzymatic oxidation of L-tyrosine or L-DOPA using tyrosinase.
  • Chemical Synthesis:
    • Dopaquinone can also be synthesized chemically through oxidation reactions involving phenolic compounds in the presence of oxidizing agents.
  • Photochemical Methods:
    • Some studies have explored photochemical methods for synthesizing dopaquinone from appropriate precursors under UV light conditions.

Dopaquinone has various applications:

  • Cosmetics: It is utilized in formulations for skin pigmentation and tanning products due to its role in melanin production.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic effects, particularly concerning neurodegenerative diseases.
  • Biochemical Research: Dopaquinone serves as a model compound for studying quinonoid chemistry and its biological implications.

Studies investigating the interactions of dopaquinone include:

  • Protein Interactions: Dopaquinone can react with thiol groups in proteins, leading to modifications that may affect protein function.
  • Neurotoxicity Studies: Research has focused on how dopaquinone interacts with neuronal cells, contributing to oxidative stress and cell death pathways associated with neurodegenerative conditions .

Dopaquinone shares structural similarities with other compounds involved in melanin biosynthesis and related pathways. Below are some comparable compounds:

Compound NameStructure TypeRole in Melanin BiosynthesisUnique Features
L-TyrosineAmino AcidPrecursor for L-DOPAEssential amino acid
L-DOPAAmino AcidPrecursor for dopaquinoneNeurotransmitter precursor
DopachromeQuinonoidIntermediate in melanin synthesisOrange-red pigment
LeucodopachromeQuinonoidIntermediate leading to eumelaninForms from dopaquinone

Dopaquinone's uniqueness lies in its highly reactive ortho-quinone structure, which distinguishes it from other compounds that participate in similar metabolic pathways while also contributing significantly to neurotoxicity and pigmentation processes .

Physical Description

Solid

XLogP3

-3.4

UNII

8F09Y50AX6

Other CAS

4430-97-1

Wikipedia

Dopaquinone

Dates

Modify: 2024-04-14

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